3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine

Lipophilicity Solubility Drug-likeness

3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine (CAS 554405-87-7) is a 2-aminothiophene derivative bearing a morpholine-4-carbonyl group at the 3-position of the tetrahydrobenzothiophene scaffold. It is supplied as an achiral solid with 95% purity (Hit2Lead) and is cataloged in PubChem as CID 2063603.

Molecular Formula C13H18N2O2S
Molecular Weight 266.36 g/mol
CAS No. 554405-87-7
Cat. No. B1363863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine
CAS554405-87-7
Molecular FormulaC13H18N2O2S
Molecular Weight266.36 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)N)C(=O)N3CCOCC3
InChIInChI=1S/C13H18N2O2S/c14-12-11(9-3-1-2-4-10(9)18-12)13(16)15-5-7-17-8-6-15/h1-8,14H2
InChIKeyHFOCBGXBEVGCMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine (CAS 554405-87-7) – Core Building Block Profile for Research Procurement


3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine (CAS 554405-87-7) is a 2-aminothiophene derivative bearing a morpholine-4-carbonyl group at the 3-position of the tetrahydrobenzothiophene scaffold. It is supplied as an achiral solid with 95% purity (Hit2Lead) and is cataloged in PubChem as CID 2063603 [1]. The compound serves as a versatile building block in medicinal chemistry and chemical biology probe synthesis, with its morpholine moiety providing distinct physicochemical characteristics relative to closely related analogs.

Why Piperidine or 6-Alkyl Substitutions Cannot Replace 3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine in Key Research Applications


Within the 3-acyl-2-amino-4,5,6,7-tetrahydrobenzothiophene family, seemingly minor structural modifications produce large shifts in lipophilicity, polar surface area, and stereochemical complexity. The morpholine analog diverges from its piperidine counterpart by >1 LogP unit and ~9 Ų TPSA, while 6-alkylated morpholine analogs introduce a chiral center and increase molecular weight by 14–28 Da [1]. These differences directly impact aqueous solubility, permeability, and synthetic handling, meaning generic substitution risks altered assay outcomes, increased QC burden, or failed downstream derivatization. The quantitative evidence below demonstrates why this specific compound must be selected by design rather than by default.

Head-to-Head Quantitative Differentiation of 3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine


LogP Reduction vs. Piperidine Analog Improves Aqueous Solubility Profile

The target compound records a LogP of 1.42 , whereas the direct piperidine analog (CAS 331760-59-9) logs 2.45 — a difference of 1.03 log units. The 6-methyl and 6-ethyl morpholine analogs exhibit LogP values of 1.94 and 2.47 , respectively, confirming that the unsubstituted morpholine variant is the most hydrophilic in the set.

Lipophilicity Solubility Drug-likeness

Higher Topological Polar Surface Area (TPSA) Suggests Improved Drug-Likeness Relative to Piperidine Analog

The target compound possesses a TPSA of 83.8 Ų [1], compared with 74.57 Ų for the piperidine analog [2], an increase of 9.23 Ų. Both values fall within the Veber rule cutoff (≤140 Ų), but the higher TPSA of the morpholine derivative moves it closer to the sweet spot (75–100 Ų) often associated with balanced permeability and solubility for oral drug candidates [3].

Polar Surface Area Oral Bioavailability Drug Design

Achiral Structure Simplifies Synthesis and Quality Control vs. Racemic 6-Alkyl Analogs

The target compound is designated as ACHIRAL , whereas both the 6-methyl and 6-ethyl morpholine analogs are classified as RACEMIC . The absence of a stereogenic center eliminates the potential for enantiomeric impurity, simplifies analytical characterization (no chiral HPLC required), and avoids the synthetic complication of racemization during downstream reactions.

Stereochemistry Quality Control Synthesis

Cost-Benefit Analysis: Target Compound Carries a Premium Over Piperidine and 6-Alkyl Analogs

On Hit2Lead, the target compound (price group 4) is priced at $204 per gram, whereas the piperidine analog (price group 3), 6-methyl analog (price group 3), and 6-ethyl analog (price group 3) are each $154 per gram . This represents a 32% price premium for the morpholine variant. The premium is partially offset by the compound's achiral nature (lower QC cost) and potentially superior solubility (reduced solvent usage), but may influence bulk procurement decisions.

Procurement Cost Price Comparison Building Blocks

Optimal Procurement Scenarios for 3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine Based on Quantitative Differentiation


In Vitro Assay Development Requiring Superior Aqueous Solubility

When designing biochemical or cell-based assays that demand compound solubility in aqueous buffer without DMSO carryover, the target's LogP of 1.42 (Δ = −1.03 vs. piperidine analog) [Evidence Item 1, REFS-1] reduces precipitation risk, enabling more reliable dose-response curves and lower false-negative rates.

Oral Bioavailability-Focused Lead Optimization

For medicinal chemistry programs targeting oral small-molecule candidates, the higher TPSA (83.8 Ų vs. 74.57 Ų) [Evidence Item 2, REFS-1] positions the morpholine derivative closer to the Veber-rule sweet spot, potentially improving intestinal absorption while maintaining target affinity.

Multi-Step Synthetic Routes Where Stereochemical Complexity Must Be Minimized

In synthetic sequences requiring robust, reproducible intermediate quality—such as parallel library synthesis or fragment-based drug discovery—the achiral nature of the target compound [Evidence Item 3, REFS-1] eliminates the need for enantiomeric separation steps, reducing both cycle time and analytical overhead relative to racemic 6-alkyl analogs.

Cost-Sensitive Pilot Scale-Up with Balanced Property Requirements

When transitioning from milligram-scale discovery to gram-scale preclinical evaluation, procurement teams can weigh the 32% cost premium [Evidence Item 4, REFS-1] against the compound's lower LogP and simpler stereochemistry to determine whether the enhanced properties justify the budget increment for a given project.

Quote Request

Request a Quote for 3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.